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molecular formula C23H25N5O2 B1220402 N-(4-1H-Imidazol-1-yl)butyl-2-(1-methylethyl)-11-oxo-11H-pyrido(2,1b)quinazoline-8-carboxamide CAS No. 88939-84-8

N-(4-1H-Imidazol-1-yl)butyl-2-(1-methylethyl)-11-oxo-11H-pyrido(2,1b)quinazoline-8-carboxamide

Cat. No. B1220402
M. Wt: 403.5 g/mol
InChI Key: DBIWUPNGRCQSCK-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

A solution of 1.30 g of cyanomethyl 2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylate and 1.20 g of (1H-imidazol-1-yl)butanamine in 15 ml of dimethylformamide was stirred at a bath temperature of 35° C. for 18 hours. The reaction mixture was diluted with water and the crude precipitate was recrystallized from acetonitrile to give 1.41 g (85%) of N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide, mp 165°-167° C.
Name
cyanomethyl 2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
(1H-imidazol-1-yl)butanamine
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]1[CH:14]=[CH:15][C:16]([C:18](OCC#N)=[O:19])=[CH:17][N:8]1[C:7]2=[O:24])[CH3:3].[N:25]1([CH:30](N)[CH2:31][CH2:32][CH3:33])[CH:29]=[CH:28][N:27]=[CH:26]1.C[N:36](C)C=O>O>[N:25]1([CH2:30][CH2:31][CH2:32][CH2:33][NH:36][C:18]([C:16]2[CH:15]=[CH:14][C:9]3[N:8]([CH:17]=2)[C:7](=[O:24])[C:6]2[C:11](=[CH:12][CH:13]=[C:4]([CH:2]([CH3:3])[CH3:1])[CH:5]=2)[N:10]=3)=[O:19])[CH:29]=[CH:28][N:27]=[CH:26]1

Inputs

Step One
Name
cyanomethyl 2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylate
Quantity
1.3 g
Type
reactant
Smiles
CC(C)C=1C=C2C(N3C(=NC2=CC1)C=CC(=C3)C(=O)OCC#N)=O
Name
(1H-imidazol-1-yl)butanamine
Quantity
1.2 g
Type
reactant
Smiles
N1(C=NC=C1)C(CCC)N
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude precipitate was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCCNC(=O)C=1C=CC2=NC3=CC=C(C=C3C(N2C1)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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